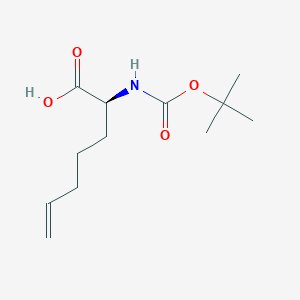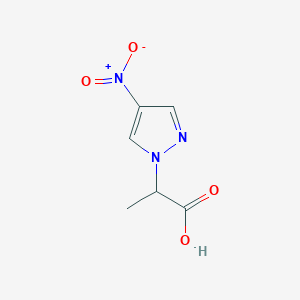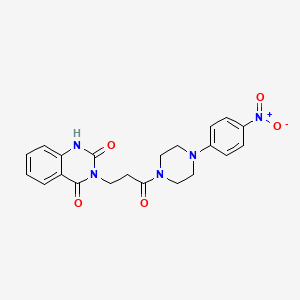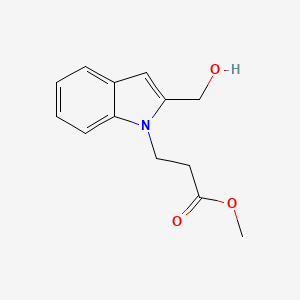
(2S)-2-(Boc-amino)-6-heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-2-(Boc-amino)-6-heptenoic acid” is a compound that involves the use of a Boc (tert-butoxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . This compound is an example of a Boc-protected amino acid .
Synthesis Analysis
The synthesis of N-protected amino esters, such as “this compound”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This process creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis
The molecular structure of “this compound” involves a Boc group attached to an amino acid. The Boc group is a carbamate, which means it has a carbonyl (C=O) group and an alkyl group attached to a nitrogen atom .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “this compound” is the Buchwald Hartwig cross-coupling reaction . This reaction is used to create a variety of functionally and structurally diverse amino ester molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. As a Boc-protected amino acid, it would have properties common to other similar compounds, such as stability under certain conditions and reactivity with specific reagents .科学的研究の応用
1. Enzyme-Aided Synthesis of Amino Acids
A study by Krishnamurthy et al. (2015) utilized diethyl malonate derivatives to synthesize racemic 2-amino-5-hexenoic acid, which was efficiently resolved into L- and D-enantiomers with the aid of α-chymotrypsin or L-acylase. These enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection were used in further chemical processes, highlighting the importance of (2S)-2-(Boc-amino)-6-heptenoic acid and similar compounds in the synthesis of complex amino acids like 5-hydroxypipecolic acid (Krishnamurthy et al., 2015).
2. Building Blocks in Peptide Synthesis
Another application is found in peptide synthesis. For example, unnatural amino acids such as Hao, as explored by Nowick et al. (2000), mimic the hydrogen-bonding functionality of tripeptide β-strands. This research involved the use of Boc-protected derivatives in peptide synthesis, demonstrating the role of this compound in the creation of novel peptide structures (Nowick et al., 2000).
3. Synthesis of Unnatural Amino Acids for Medicinal Chemistry
The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline by Tressler and Zondlo (2014) is an example of creating novel amino acids for potential applications in medicinal chemistry. These amino acids, synthesized as Fmoc-, Boc-, and free amino acids, were incorporated into model peptides and detected sensitively by 19F NMR, underscoring the role of this compound in the development of sensitive probes for biochemical research (Tressler & Zondlo, 2014).
4. Applications in the Study of Protein Metabolism and Damage
Davies et al. (1987) investigated the modification of amino acids by oxygen radicals in proteins, a fundamental aspect of protein chemistry relevant to numerous biological processes and diseases. This research underscores the importance of understanding the chemical properties and reactions of amino acids, including those similar to this compound, in the broader context of protein metabolism and damage (Davies et al., 1987).
作用機序
The mechanism of action for the synthesis of “(2S)-2-(Boc-amino)-6-heptenoic acid” involves a chemo-selective Buchwald Hartwig cross-coupling reaction . The Boc group is added to the amino acid with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The Boc protecting group is then removed by exposing the Boc-protected residue on the chain to a strong acid .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKPUPUWFHDYRR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)

![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2652843.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B2652845.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2652846.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2652849.png)

![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one](/img/structure/B2652854.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2652856.png)
![3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B2652857.png)